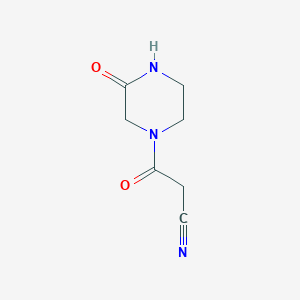
2,6-Dihydroxy-4-methylbenzoic acid potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-4-methylbenzoic acid potassium salt is an organic compound with the molecular formula C8H7KO4 It is a potassium salt derivative of 2,6-dihydroxy-4-methylbenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt typically involves the neutralization of 2,6-dihydroxy-4-methylbenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-4-methylbenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the original compound.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-4-methylbenzoic acid potassium salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the formulation of certain industrial products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
2,6-Dihydroxy-4-methylbenzoic acid potassium salt can be compared with other similar compounds, such as:
Sodium;2,6-dihydroxy-4-methylbenzoate: Similar in structure but with sodium instead of potassium.
2,6-Dihydroxy-4-methylbenzoic acid: The parent acid form of the compound.
Methyl 2,6-dihydroxy-4-methylbenzoate: An ester derivative of the compound.
Uniqueness
This compound is unique due to its potassium salt form, which can influence its solubility, reactivity, and biological activity compared to its sodium or ester counterparts.
Propiedades
Fórmula molecular |
C8H7KO4 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
potassium;2,6-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C8H8O4.K/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
XWJWWUCRBWRHHW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)
![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)





